TC-G 1005

Description

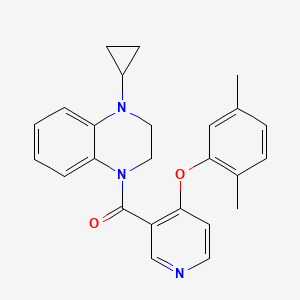

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQULIQJSYPZQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC-G 1005

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1005 is a potent, selective, and orally bioavailable agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its core signaling pathways, in vitro and in vivo pharmacological effects, and detailed experimental protocols for its characterization. The primary mechanism of this compound involves the activation of TGR5, leading to the stimulation of the Gαs-adenylyl cyclase-cAMP-PKA signaling cascade. This culminates in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating TGR5 agonists for therapeutic applications in metabolic diseases.

Core Mechanism of Action: TGR5 Agonism

This compound functions as a potent and selective agonist for TGR5, a member of the G protein-coupled receptor superfamily.[1] TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells, and plays a crucial role in regulating energy homeostasis and inflammation.[2] Unlike nuclear farnesoid X receptor (FXR), another major bile acid receptor, TGR5 is a cell surface receptor that primarily signals through G protein-mediated pathways. This compound exhibits high selectivity for TGR5 over FXR.[3][4]

Signaling Pathways

The primary signaling pathway initiated by the binding of this compound to TGR5 is the canonical Gαs pathway. This cascade involves the following key steps:

-

Receptor Activation: this compound binds to the extracellular domain of TGR5, inducing a conformational change in the receptor.

-

G Protein Coupling: The activated TGR5 receptor couples to a heterotrimeric G protein, specifically stimulating the Gαs subunit.[5]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: Activated PKA then phosphorylates various downstream target proteins, leading to the cellular response, most notably the secretion of GLP-1 from enteroendocrine L-cells.

While the Gαs-cAMP-PKA axis is the principal pathway, evidence also suggests the potential involvement of alternative signaling cascades downstream of TGR5 activation, including an Epac (Exchange protein directly activated by cAMP)-dependent pathway that may also contribute to GLP-1 release.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line/System | Value | Reference(s) |

| EC50 | Human (hTGR5) | HEK293 | 0.72 nM | |

| EC50 | Mouse (mTGR5) | HEK293 | 6.2 nM | |

| Selectivity | TGR5 vs. FXR | - | Selective for TGR5 |

Table 2: In Vivo Pharmacological Effects of this compound in Rodent Models

| Species | Model | Dose | Effect | Reference(s) |

| Mouse | ICR | 25-100 mg/kg (p.o.) | Increased plasma active GLP-1 levels by 31-282% | |

| Mouse | ICR | 50 mg/kg (p.o.) | 49% reduction in blood glucose AUC0-120 min in an oral glucose tolerance test | |

| Mouse | db/db | 50 mg/kg (p.o.) | Significantly reduced blood glucose at 4, 6, 10, and 24 hours |

Table 3: Pharmacokinetic Properties of this compound

| Species | Dose | Parameter | Value | Reference(s) |

| Rat | 5 mg/kg (p.o.) | Cmax | 56 ng/mL | |

| Rat | 5 mg/kg (p.o.) | t1/2 | 1.5 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

TGR5 Activation Assays

This assay quantifies TGR5 activation by measuring the downstream activation of a cAMP-responsive element (CRE) linked to a luciferase reporter gene.

Protocol:

-

Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed cells into a white, opaque 96-well plate. Co-transfect the cells with a TGR5 expression plasmid and a CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 6 hours at 37°C.

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

This assay directly quantifies the intracellular cAMP levels produced upon TGR5 activation.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing human TGR5 (hTGR5) in 96-well plates.

-

Compound Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation. Subsequently, treat the cells with different concentrations of this compound for 15-60 minutes.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay format (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 secreted from enteroendocrine L-cells in response to this compound.

Protocol:

-

Cell Culture: Culture human enteroendocrine NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells in 24-well plates.

-

Secretion Assay: Prior to the assay, wash the cells and incubate in a serum-free buffer (e.g., Krebs-Ringer bicarbonate buffer) for 2 hours.

-

Stimulation: Replace the medium with a buffer containing various concentrations of this compound and incubate for 2 hours at 37°C.

-

Sample Collection: Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.

-

Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of this compound on glucose disposal in vivo.

Protocol:

-

Animal Acclimatization and Fasting: Acclimate male C57BL/6J mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water.

-

Compound Administration: Administer this compound or vehicle (e.g., 20% Captisol in water) via oral gavage.

-

Glucose Challenge: 15-30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Glucose Measurement: Measure blood glucose levels from a tail vein bleed at 0 (immediately before glucose administration), 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.

-

Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration over time to assess the overall effect on glucose tolerance.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that exerts its effects primarily through the potent and selective activation of the TGR5 receptor. Its mechanism of action, centered on the Gαs-cAMP-PKA signaling pathway and subsequent stimulation of GLP-1 secretion, provides a clear rationale for its observed anti-diabetic properties in preclinical models. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and other novel TGR5 agonists. A thorough understanding of its molecular pharmacology is essential for the continued development of TGR5-targeted therapies for metabolic diseases.

References

- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. japsonline.com [japsonline.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to TGR5 Receptor Function in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical regulator of metabolic homeostasis.[1][2][3] As a cell surface receptor for bile acids, TGR5 translates signals from these cholesterol metabolites into diverse physiological responses, including improved glucose metabolism, increased energy expenditure, and reduced inflammation.[4][5] Its expression in key metabolic tissues—such as enteroendocrine cells, brown adipose tissue, skeletal muscle, and immune cells—positions it as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This guide provides an in-depth technical overview of TGR5's core signaling pathways, its multifaceted roles in metabolic regulation, quantitative data on its agonists, and key experimental protocols for its study.

Introduction to TGR5

TGR5 is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs) that is activated by both primary and secondary bile acids. Unlike the nuclear bile acid receptor Farnesoid X Receptor (FXR), TGR5 is a membrane receptor that initiates rapid, non-genomic signaling cascades. The highest potency endogenous ligands are the secondary bile acid lithocholic acid (LCA) and its taurine-conjugated form, taurolithocholic acid (TLCA). TGR5 is expressed in a variety of tissues, including the gallbladder, intestine, brown adipose tissue (BAT), skeletal muscle, and specific immune cells like Kupffer cells and macrophages. This widespread distribution underlies its pleiotropic effects on metabolism.

Core Signaling Pathways

Upon ligand binding, TGR5 primarily couples to the Gαs subunit of heterotrimeric G proteins. This initiates a canonical signaling cascade that is central to most of its metabolic effects.

-

Gαs-cAMP-PKA Pathway : Ligand binding causes a conformational change in TGR5, leading to the exchange of GDP for GTP on the Gαs subunit. The activated Gαs dissociates and stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, most notably the cAMP response element-binding protein (CREB), which modulates the transcription of target genes.

-

Alternative Pathways : Beyond the primary Gαs pathway, TGR5 activation has also been linked to other signaling cascades, including the Extracellular signal-regulated kinase (ERK) and Akt pathways, which can influence cell proliferation and survival. In certain cell types, such as ciliated cholangiocytes, TGR5 may couple to Gαi to decrease cAMP levels.

Role in Glucose Homeostasis and GLP-1 Secretion

A primary mechanism by which TGR5 regulates glucose metabolism is by stimulating the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.

Activation of TGR5 in L-cells elevates intracellular cAMP, which triggers two key events:

-

Increased Proglucagon Transcription : PKA-mediated phosphorylation of CREB increases the transcription of the proglucagon gene (Gcg), the precursor to GLP-1.

-

Exocytosis of GLP-1 : The rise in cAMP, potentially acting through both PKA and Exchange protein directly activated by cAMP (Epac), leads to an increase in intracellular Ca2+ and promotes the exocytosis of GLP-1-containing granules.

By promoting GLP-1 release, TGR5 activation leads to improved glycemic control, enhanced glucose tolerance, and better pancreatic function in mouse models of obesity and diabetes.

Role in Energy Expenditure

TGR5 plays a significant role in systemic energy homeostasis, primarily through its actions in brown adipose tissue (BAT) and skeletal muscle. Activation of TGR5 in these tissues enhances thermogenesis and prevents diet-induced obesity in animal models. The key mechanism involves the induction of the enzyme type 2 iodothyronine deiodinase (Dio2).

TGR5 activation via the cAMP-PKA pathway leads to increased expression of Dio2. Dio2 converts the inactive thyroid hormone thyroxine (T4) into the biologically active form, triiodothyronine (T3). Locally increased T3 levels then stimulate the expression of thermogenic genes, most importantly Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to produce heat instead of ATP. This TGR5-Dio2-UCP1 axis is a crucial link between bile acid signaling and adaptive thermogenesis.

Role in Lipid Metabolism and NAFLD

TGR5 activation exerts beneficial effects on lipid metabolism and has shown potential for treating non-alcoholic fatty liver disease (NAFLD). While TGR5 is not highly expressed in hepatocytes, it is present in other liver cell types, such as Kupffer cells (resident liver macrophages) and liver sinusoidal endothelial cells.

The protective effects of TGR5 in the liver are thought to be mediated by:

-

Reduced Hepatic Steatosis : Administration of TGR5 agonists like INT-777 to mice on a high-fat diet reduces liver fat accumulation and lowers plasma triglycerides.

-

Anti-inflammatory Action : TGR5 activation in Kupffer cells suppresses the production of pro-inflammatory cytokines, which are critically involved in the progression of NAFLD to non-alcoholic steatohepatitis (NASH).

Anti-Inflammatory Functions in Metabolism

Metabolic syndrome is characterized by a state of chronic, low-grade inflammation. TGR5 has potent anti-inflammatory properties, particularly in macrophages. TGR5 activation in macrophages inhibits the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This effect is mediated by the cAMP pathway, which can interfere with the activation of the pro-inflammatory transcription factor NF-κB. By dampening macrophage-driven inflammation, TGR5 may help to alleviate insulin resistance and other complications of the metabolic syndrome.

Therapeutic Potential and Drug Development

The multifaceted beneficial effects of TGR5 on glucose homeostasis, energy expenditure, and inflammation make it an attractive drug target for metabolic diseases. Several synthetic TGR5 agonists have been developed and show promise in preclinical studies. However, a key challenge is the high expression of TGR5 in the gallbladder, where its activation can cause smooth muscle relaxation and gallbladder filling, potentially increasing the risk of gallstones. Therefore, current drug development efforts are focused on creating gut-restricted agonists or compounds that can selectively modulate TGR5 signaling in target tissues.

Quantitative Data Summary

The potency of various endogenous and synthetic ligands for TGR5 is typically measured by their half-maximal effective concentration (EC₅₀) in cell-based cAMP production or reporter gene assays.

Table 1: Potency of Endogenous TGR5 Agonists

| Compound | Agonist Type | EC₅₀ (µM) | Citation(s) |

|---|---|---|---|

| Taurolithocholic acid (TLCA) | Conjugated Bile Acid | 0.33 | |

| Lithocholic acid (LCA) | Unconjugated Bile Acid | 0.53 | |

| Deoxycholic acid (DCA) | Unconjugated Bile Acid | 1.01 | |

| Chenodeoxycholic acid (CDCA) | Unconjugated Bile Acid | 4.43 | |

| Cholic acid (CA) | Unconjugated Bile Acid | 7.72 |

| Pregnandiol | Steroid Hormone | 0.85 | |

Table 2: Potency of Selected Synthetic TGR5 Agonists

| Compound | Agonist Type | EC₅₀ (µM) | Notes | Citation(s) |

|---|---|---|---|---|

| INT-777 (6-EMCA) | Semisynthetic | ~0.03-0.06 | Potent and selective agonist. | |

| BAR501 | Semisynthetic | ~0.3 | UDCA derivative. |

| RDX8940 | Synthetic | ~0.002 | Shown to reduce hepatic triglycerides. | |

Key Experimental Protocols

Studying TGR5 function involves a range of in vitro and in vivo techniques. Below are summarized methodologies for two common assays.

9.1 Protocol: In Vitro cAMP Accumulation Assay

This assay directly measures the activation of the canonical TGR5-Gαs pathway by quantifying the production of its second messenger, cAMP.

-

Cell Culture : Use a cell line (e.g., CHO, HEK293) stably transfected with a human or mouse TGR5 expression vector. Culture cells to ~90% confluency in appropriate media.

-

Assay Preparation : Seed the TGR5-expressing cells into 96-well or 384-well plates. Allow them to adhere overnight.

-

Compound Treatment : Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes. Add serial dilutions of the test compound (agonist) or a fixed concentration of agonist plus serial dilutions of an antagonist.

-

Incubation : Incubate the plate at 37°C for 30-60 minutes.

-

Cell Lysis and Detection : Lyse the cells and detect intracellular cAMP levels using a commercially available kit, typically based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis : Plot the signal as a function of compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

9.2 Protocol: In Vitro GLP-1 Secretion Assay

This assay assesses the functional downstream effect of TGR5 activation in enteroendocrine cells.

-

Cell Culture : Use an appropriate enteroendocrine cell line, such as murine GLUTag cells or human NCI-H716 cells. For more physiologically relevant systems, primary intestinal cultures can be used.

-

Assay Preparation : Seed cells in 24- or 48-well plates and culture until they form a confluent monolayer.

-

Pre-incubation : Gently wash the cells with a basal secretion buffer (e.g., KRB buffer) and pre-incubate for 1-2 hours to establish a baseline secretion rate.

-

Stimulation : Replace the pre-incubation buffer with fresh buffer containing the test compounds (e.g., TGR5 agonists) and/or other secretagogues like glucose.

-

Incubation : Incubate for a defined period, typically 1-2 hours, at 37°C.

-

Supernatant Collection : Carefully collect the supernatant, which contains the secreted GLP-1. To prevent degradation, add a DPP-4 inhibitor immediately.

-

Quantification : Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit. Normalize the secretion data to the total cellular protein content or DNA content in each well.

References

- 1. The role of bile acid receptor TGR5 in regulating inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. mdpi.com [mdpi.com]

- 4. TGR5: a novel target for weight maintenance and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The TGR5 Agonist TC-G 1005: A Technical Guide to its Effects on Insulin Sensitivity

For Research, Scientific, and Drug Development Professionals

Introduction

TC-G 1005 is a potent, selective, and orally active agonist for the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases.[1] As a member of the G protein-coupled receptor family, TGR5 is activated by bile acids and plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[2] This technical guide provides an in-depth overview of the effects of this compound on insulin sensitivity, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Mechanism of Action: TGR5 Activation

This compound exerts its effects by binding to and activating TGR5. This receptor is highly expressed in various tissues, including enteroendocrine L-cells of the intestine. The primary signaling cascade initiated by TGR5 activation involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This elevation in cAMP, in turn, activates Protein Kinase A (PKA), a key downstream effector that mediates the physiological responses to TGR5 agonism, most notably the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion, thereby playing a pivotal role in improving insulin sensitivity and glucose tolerance.

Quantitative Preclinical Data

This compound has demonstrated significant efficacy in preclinical models, directly impacting glucose metabolism and GLP-1 secretion. The compound, also referred to as 23g in foundational literature, shows high potency for both human and murine TGR5.[1][3]

In Vitro Potency

| Target | EC50 | Cell Line | Assay Description |

| Human TGR5 (hTGR5) | 0.72 nM | HEK293 | CRE-driven luciferase reporter gene assay after 5.5 hrs incubation. |

| Mouse TGR5 (mTGR5) | 6.2 nM | HEK293 | CRE-driven luciferase reporter gene assay after 5.5 hrs incubation. |

| Table 1: In vitro agonist activity of this compound on human and mouse TGR5 receptors. |

In Vivo Effects on GLP-1 Secretion and Glucose Tolerance

Studies in Imprinting Control Region (ICR) mice show a robust, dose-dependent stimulation of GLP-1 secretion and a significant improvement in glucose tolerance following a single oral administration of this compound.[1]

| Dose (p.o.) | Increase in Plasma Active GLP-1 |

| 25 mg/kg | 31% |

| 50 mg/kg | 96% |

| 100 mg/kg | 282% |

| Table 2: Dose-dependent stimulation of GLP-1 secretion in ICR mice. |

| Dose (p.o.) | Effect on Glucose Tolerance (ICR Mice) |

| 50 mg/kg | 49% reduction in blood glucose AUC0-120 min |

| Table 3: Improvement in glucose tolerance in an oral glucose tolerance test. |

In Vivo Antihyperglycemic Effects

In a diabetic mouse model (db/db mice), a single oral dose of this compound demonstrated a significant and sustained reduction in blood glucose levels.

| Time Post-Dose (50 mg/kg, p.o.) | Outcome |

| 4, 6, 10, and 24 hours | Significant reduction in blood glucose |

| Table 4: Antihyperglycemic effect of this compound in db/db mice. |

Experimental Protocols

The following sections detail the methodologies used in the key in vivo experiments to assess the impact of this compound on GLP-1 secretion and insulin sensitivity.

Protocol 1: In Vivo GLP-1 Secretion Assay

This protocol describes the measurement of active GLP-1 levels in mice following oral administration of this compound.

-

Animal Model: Male Imprinting Control Region (ICR) mice.

-

Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum for at least one week prior to the experiment.

-

Procedure:

-

Mice are fasted overnight.

-

A dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., 5 mg/kg) is administered to prevent the degradation of active GLP-1.

-

This compound is prepared in a suitable vehicle (e.g., 0.5% CMC) and administered via oral gavage at doses of 25, 50, or 100 mg/kg. A vehicle-only group serves as the control.

-

After 30 minutes, a glucose solution (2 g/kg) is administered by oral gavage to stimulate GLP-1 release.

-

Blood samples are collected 10 minutes after the glucose challenge into tubes containing a DPP-4 inhibitor and anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Active GLP-1 levels in the plasma are quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Protocol 2: Oral Glucose Tolerance Test (OGTT)

This protocol is a standard procedure to evaluate the effect of this compound on glucose disposal, a key indicator of insulin sensitivity.

-

Animal Model: Male Imprinting Control Region (ICR) mice.

-

Procedure:

-

Fasting: Mice are fasted overnight (approximately 16 hours) but allowed free access to water.

-

Dosing: this compound (50 mg/kg) or vehicle is administered via oral gavage.

-

Baseline Glucose: 30 minutes after compound administration, a baseline blood sample (t=0) is taken from the tail vein, and blood glucose is measured using a glucometer.

-

Glucose Challenge: Immediately after the baseline reading, a 2 g/kg bolus of glucose solution is administered via oral gavage.

-

Time-Point Sampling: Blood glucose levels are subsequently measured from tail vein samples at 15, 30, 60, and 120 minutes post-glucose administration.

-

Data Analysis: The blood glucose concentration over time is plotted for both the this compound-treated and vehicle-treated groups. The Area Under the Curve (AUC) for the glucose excursion is calculated to provide a quantitative measure of glucose tolerance.

-

Conclusion

The preclinical data strongly support the role of this compound as a potent TGR5 agonist that enhances insulin sensitivity. Its mechanism of action, centered on the stimulation of GLP-1 secretion, leads to significant improvements in glucose tolerance and a reduction in hyperglycemia in rodent models of metabolic disease. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating TGR5-targeted therapies for type 2 diabetes and related metabolic disorders.

References

The Role of TGR5 in Obesity: A Technical Guide for Researchers

Executive Summary: Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a critical regulator of metabolic homeostasis.[1][2] As a cell membrane receptor for bile acids, TGR5 is expressed in numerous metabolically active tissues, including brown and white adipose tissue, skeletal muscle, the intestine, and the central nervous system.[1][3][4] Its activation initiates a cascade of signaling events that collectively combat obesity through multiple mechanisms: enhancing energy expenditure, promoting the browning of white fat, improving glucose control via incretin secretion, and regulating appetite. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental findings, and research protocols related to the function of TGR5 in obesity, serving as a comprehensive resource for scientists and drug development professionals.

Introduction to TGR5

First identified in 2002, TGR5 is a member of the rhodopsin-like G protein-coupled receptor (GPCR) family. It is activated by both primary and secondary bile acids, with secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) being among its most potent natural ligands. Unlike the nuclear bile acid receptor FXR, TGR5 is localized to the cell membrane and mediates rapid, non-genomic cellular responses. Upon ligand binding, TGR5 primarily couples to a stimulatory G alpha subunit (Gαs), which activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and other downstream effectors. This core signaling pathway is central to the diverse metabolic benefits conferred by TGR5 activation.

Core Signaling Pathways of TGR5 Activation

The primary signaling cascade initiated by TGR5 activation is the Gαs-cAMP-PKA pathway. This pathway serves as the foundation for most of TGR5's metabolic effects.

The Multifaceted Role of TGR5 in Combating Obesity

TGR5 activation mitigates obesity through parallel and complementary mechanisms that enhance energy expenditure, regulate glucose metabolism, and control appetite.

Enhancement of Energy Expenditure

A key anti-obesity effect of TGR5 is its ability to increase energy expenditure by activating thermogenic processes in both brown and white adipose tissue.

In BAT, TGR5 activation is a potent stimulus for thermogenesis. The binding of bile acids to TGR5 on brown adipocytes initiates the cAMP-PKA pathway, which upregulates the expression of Type 2 Deiodinase (D2). D2 is the enzyme responsible for converting the inactive thyroid hormone thyroxine (T4) into its active form, triiodothyronine (T3). Elevated intracellular T3 levels then drive the expression of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1), which dissipates the mitochondrial proton gradient to generate heat instead of ATP.

TGR5 activation also promotes the "beiging" or "browning" of white adipose tissue (WAT), a process where energy-storing white adipocytes transform into thermogenically active, mitochondria-rich beige adipocytes. This remodeling is driven by TGR5-mediated induction of mitochondrial fission, which increases mitochondrial number and respiratory capacity. Two distinct signaling pathways contribute to this effect:

-

TGR5-ERK-DRP1 Pathway: TGR5 activates the Extracellular signal-regulated kinase (ERK), which then phosphorylates and activates Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission.

-

TGR5-cAMP-PKA-CREB-MFF Pathway: The canonical cAMP-PKA pathway leads to the phosphorylation of cAMP-response element-binding protein (CREB), which promotes the expression of Mitochondrial Fission Factor (MFF), another essential component of the fission machinery.

Regulation of Glucose Homeostasis via GLP-1 Secretion

TGR5 plays a crucial role in glucose metabolism, primarily by stimulating the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. TGR5 activation in L-cells elevates cAMP levels, which, through PKA and EPAC (Exchange protein directly activated by cAMP), promotes the influx of calcium (Ca2+) and triggers the exocytosis of GLP-1-containing granules.

Central Regulation of Appetite

Beyond its peripheral effects, TGR5 signaling within the central nervous system contributes to weight control. TGR5 is expressed in the hypothalamus, a key brain region for appetite regulation. Central activation of TGR5 has been shown to decrease body weight and fat mass by suppressing the expression of orexigenic (appetite-stimulating) neuropeptides, such as Agouti-related peptide (AgRP) and Neuropeptide Y (NPY), leading to reduced food intake. This central mechanism complements the peripheral effects on energy expenditure and satiety.

TGR5 Agonists in Obesity Research

The therapeutic potential of TGR5 has been explored using various synthetic and natural agonists in preclinical models. These studies have provided quantitative evidence of the anti-obesity and anti-diabetic effects of TGR5 activation.

Key Preclinical TGR5 Agonists

-

INT-777: A semi-synthetic, TGR5-selective bile acid derivative that has been instrumental in elucidating the receptor's function. It has been shown to promote GLP-1 secretion, reduce body weight, and improve glucose tolerance in diet-induced obese mice.

-

Natural Compounds: Several natural triterpenoids have been identified as TGR5 agonists, including oleanolic acid (from olive leaves), betulinic acid, and ursolic acid. Oleanolic acid, for instance, has been shown to prevent high-fat diet-induced weight gain and improve hyperglycemia.

Summary of Preclinical Data on TGR5 Agonists

| Agonist | Animal Model | Key Quantitative Outcomes | Reference(s) |

| INT-777 | Diet-Induced Obese (DIO) C57BL/6J Mice | - Reduced body weight (32.26g vs 38.08g in controls after 8 weeks).- Significantly improved glucose tolerance in an OGTT. | |

| INT-777 | DIO C57BL/6J Mice | - Significantly reduced body weight gain and subcutaneous WAT mass.- Robustly induced UCP1 and Cidea expression in scWAT. | |

| Oleanolic Acid | High-Fat Diet-Fed Mice | - Abolished body weight gain induced by a high-fat diet.- Lowered serum glucose and insulin levels; enhanced glucose tolerance. | |

| Nomilin | High-Fat Diet-Fed Mice | - Significantly suppressed body weight gain and fasting glucose levels. | |

| Cholic Acid-7-Sulfate (CA7S) | Insulin-Resistant Mice | - Increased glucose tolerance in a TGR5-dependent manner. |

Key Experimental Protocols

Investigating the role of TGR5 in obesity involves a combination of in vivo animal models and in vitro cellular assays.

Animal Models

-

Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (45-60% kcal from fat) for 8-16 weeks are the most common model. They develop obesity, insulin resistance, and hyperglycemia, closely mimicking human metabolic syndrome.

-

db/db Mice: These mice possess a mutation in the leptin receptor gene, leading to severe genetic obesity and type 2 diabetes. They are useful for studying therapeutic potential in a context of profound leptin resistance.

Protocol: Evaluation of a TGR5 Agonist in DIO Mice

This protocol outlines a standard workflow for assessing the efficacy of a TGR5 agonist on metabolic parameters in a diet-induced obesity model.

Methodology Details:

-

Oral Glucose Tolerance Test (OGTT): After a 6-hour fast, mice are given an oral glucose bolus (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes.

-

Insulin Tolerance Test (ITT): After a 4-hour fast, mice receive an intraperitoneal insulin injection (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes.

-

Terminal Procedures: Tissues such as subcutaneous and visceral adipose tissue, liver, and muscle are harvested for histological analysis, gene expression (qPCR for UCP1, D2, etc.), and protein analysis (Western blot for key signaling molecules).

Protocol: In Vitro GLP-1 Secretion Assay

-

Cell Lines: Human (NCI-H716) or murine (GLUTag, STC-1) enteroendocrine L-cell lines are commonly used.

-

Procedure:

-

Culture cells to confluence in appropriate media.

-

Wash cells and incubate in a basal secretion buffer (e.g., KRB buffer) for a pre-incubation period.

-

Replace buffer with a test buffer containing the TGR5 agonist at various concentrations (with vehicle control).

-

Incubate for a defined period (e.g., 2 hours).

-

Collect the supernatant.

-

Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.

-

Conclusion and Future Directions

TGR5 stands as a highly promising therapeutic target for obesity and related metabolic disorders. Its multifaceted mechanism of action—simultaneously increasing energy expenditure, improving glucose homeostasis, and reducing appetite—makes it an attractive alternative or adjunct to existing therapies. However, challenges remain. Systemic activation of TGR5 has been associated with potential side effects, such as gallbladder filling. Therefore, future research is increasingly focused on developing gut-restricted TGR5 agonists that can stimulate intestinal GLP-1 secretion without causing systemic side effects, or biased agonists that selectively activate beneficial downstream pathways. Continued exploration of TGR5 signaling will undoubtedly provide new avenues for the development of safe and effective treatments for the global challenge of obesity.

References

TC-G 1005 and Non-Alcoholic Fatty Liver Disease: A Technical Guide to a Potent TGR5 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. A promising target in the metabolic pathways underlying NAFLD is the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of bile acid signaling, glucose homeostasis, and inflammation. This technical guide provides an in-depth overview of TC-G 1005, a potent and selective TGR5 agonist, and its potential therapeutic application in NAFLD. While direct preclinical data for this compound in NAFLD models are not publicly available, this document synthesizes the known pharmacology of this compound with the established role of TGR5 activation in liver health. We will explore the mechanistic rationale for its use, supported by data from other selective TGR5 agonists, and provide detailed experimental protocols relevant to the preclinical evaluation of such compounds.

Introduction: The Role of TGR5 in NAFLD

NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to non-alcoholic steatohepatitis (NASH), a more severe form involving inflammation and liver cell damage, potentially leading to fibrosis, cirrhosis, and hepatocellular carcinoma. TGR5 has emerged as a critical therapeutic target in NAFLD due to its multifaceted role in metabolic regulation and inflammation.

Activation of TGR5, primarily by secondary bile acids in the gut, stimulates the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. GLP-1 is an incretin hormone with well-established benefits in glucose control and appetite suppression. Beyond its effects on glucose metabolism, TGR5 activation has been shown to exert direct anti-inflammatory effects in the liver, particularly within Kupffer cells, the resident macrophages of the liver.

This compound: A Potent and Selective TGR5 Agonist

This compound is a small molecule agonist of TGR5, demonstrating high potency and selectivity. While its development has primarily focused on its glucose-lowering effects, its mechanism of action holds significant promise for the treatment of NAFLD.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value |

| EC50 | Human TGR5 | 0.72 nM |

| EC50 | Mouse TGR5 | 6.2 nM |

Data compiled from publicly available sources. Specific studies on NAFLD models are not available.

Mechanistic Rationale for this compound in NAFLD

The therapeutic potential of this compound in NAFLD is predicated on the known downstream effects of TGR5 activation. The following signaling pathway illustrates the key mechanisms.

Activation of TGR5 by this compound is expected to:

-

Increase GLP-1 Secretion: Leading to improved insulin sensitivity, reduced hepatic glucose production, and decreased appetite, all of which contribute to reducing the metabolic drivers of NAFLD.

-

Reduce Hepatic Inflammation: By inhibiting the NF-κB signaling pathway in Kupffer cells, this compound can potentially decrease the production of pro-inflammatory cytokines that drive the progression from simple steatosis to NASH.

Preclinical Data from Analogous TGR5 Agonists in NAFLD Models

While specific data for this compound is unavailable, studies on other selective TGR5 agonists, such as INT-777 and RDX8940, provide a strong indication of the potential efficacy of this class of compounds in NAFLD.

Table 2: Effects of TGR5 Agonists in Preclinical NAFLD Models

| Compound | Model | Key Findings |

| INT-777 | Diet-induced obese mice | - Reduced hepatic steatosis- Improved insulin sensitivity- Decreased markers of liver inflammation |

| RDX8940 | Western diet-fed mice | - Reduced liver weight and hepatic triglycerides- Improved insulin sensitivity- Decreased hepatic inflammation |

This table summarizes findings from published studies on INT-777 and RDX8940 and serves as a proxy for the expected effects of this compound.

Experimental Protocols for Preclinical Evaluation

The following protocols are standard methodologies for evaluating the efficacy of a TGR5 agonist like this compound in a preclinical model of NAFLD.

In Vivo NAFLD Model

A common and relevant model for NAFLD is the diet-induced obesity model in mice.

Methodology:

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: Induction of NAFLD with a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

-

Treatment: Randomize mice into treatment groups: vehicle control and this compound at various doses (e.g., 10, 30, 100 mg/kg), administered daily by oral gavage for 4-8 weeks.

-

Monitoring: Monitor body weight and food intake weekly.

-

Endpoint Analysis:

-

Blood Chemistry: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.

-

Histology: Perfuse and fix liver tissue for hematoxylin and eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining for fibrosis.

-

Gene Expression: Extract RNA from liver tissue to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2) by qRT-PCR.

-

In Vitro Cellular Model

Primary hepatocytes or hepatoma cell lines (e.g., HepG2) can be used to model hepatic steatosis in vitro.

The TGR5 Agonist TC-G 1005: A Deep Dive into its Impact on Energy Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic compound TC-G 1005 and its significant role in the regulation of energy homeostasis. This compound is a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic processes. Through the activation of TGR5, this compound has demonstrated notable effects on glucose metabolism, glucagon-like peptide-1 (GLP-1) secretion, and overall energy balance in preclinical studies. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data from key studies in a structured format, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and TGR5

This compound is a small molecule that has been identified as a highly potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), more commonly known as TGR5.[1][2] TGR5 has emerged as a promising therapeutic target for metabolic diseases due to its widespread expression in metabolically active tissues and its role in sensing bile acids, which are now recognized as important signaling molecules in energy homeostasis.[3][4]

The activation of TGR5 by agonists like this compound initiates a cascade of intracellular events that collectively contribute to improved metabolic health. These effects include the stimulation of GLP-1 secretion from intestinal enteroendocrine L-cells, which in turn enhances insulin secretion and promotes satiety.[2] Furthermore, TGR5 activation has been linked to increased energy expenditure, making it an attractive target for the treatment of obesity and type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Receptor | Species | EC50 (nM) | Reference |

| TGR5 | Human (hTGR5) | 0.72 | |

| TGR5 | Mouse (mTGR5) | 6.2 |

Table 2: In Vivo Effects of this compound in ICR Mice

| Dosage (p.o.) | Effect on Plasma Active GLP-1 | Effect on Blood Glucose (AUC0-120 min) | Reference |

| 25 mg/kg | 31% increase | Not reported | |

| 50 mg/kg | 96% increase | 49% reduction | |

| 100 mg/kg | 282% increase | Not reported |

Table 3: In Vivo Effects of this compound in db/db Mice

| Dosage (p.o.) | Time Point | Effect on Blood Glucose | Reference |

| 50 mg/kg | 4 h | Significant reduction | |

| 50 mg/kg | 6 h | Significant reduction | |

| 50 mg/kg | 10 h | Significant reduction | |

| 50 mg/kg | 24 h | Significant reduction |

Core Signaling Pathway of this compound

The primary mechanism of action of this compound is the activation of the TGR5 signaling pathway. Upon binding of this compound, TGR5 couples to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key downstream effector that phosphorylates various substrates to elicit cellular responses.

Caption: TGR5 signaling cascade initiated by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the impact of this compound on energy homeostasis. These protocols are based on standard procedures and should be adapted based on specific experimental needs. For the exact protocols used in the primary studies of this compound, it is recommended to consult the original publications.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

-

Male ICR or db/db mice

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast mice overnight (approximately 12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0 min) from a tail snip.

-

Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage.

-

After a set time (e.g., 30 minutes), administer the glucose solution via oral gavage.

-

Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Calculate the area under the curve (AUC) for blood glucose levels to quantify the overall glucose excursion.

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

In Vivo GLP-1 Secretion Assay

Objective: To measure the effect of this compound on the secretion of active GLP-1 in vivo.

Materials:

-

Male ICR mice

-

This compound

-

Vehicle

-

DPP-4 inhibitor (to prevent GLP-1 degradation)

-

Blood collection tubes containing anticoagulant and protease inhibitors

-

ELISA kit for active GLP-1

Procedure:

-

Fast mice overnight.

-

Administer a DPP-4 inhibitor intraperitoneally.

-

After a short interval (e.g., 15 minutes), administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle via oral gavage.

-

At a specified time point after this compound administration (e.g., 30 minutes), collect blood via cardiac puncture or retro-orbital sinus into prepared tubes.

-

Centrifuge the blood to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

In Vitro cAMP Assay

Objective: To determine the potency (EC50) of this compound in activating TGR5 in a cellular context.

Materials:

-

HEK293 cells stably expressing human or mouse TGR5

-

This compound at various concentrations

-

Forskolin (positive control)

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

-

Plate the TGR5-expressing cells in a suitable microplate and incubate overnight.

-

Remove the culture medium and replace it with a stimulation buffer.

-

Add this compound at a range of concentrations to the wells.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a cAMP assay kit.

-

Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound represents a significant research tool for elucidating the role of TGR5 in energy homeostasis. Its high potency and selectivity make it an invaluable asset for in vitro and in vivo studies. The data presented in this guide highlight its potential to modulate glucose levels and incretin secretion, underscoring the therapeutic promise of targeting the TGR5 pathway for metabolic disorders. Further research utilizing the experimental frameworks detailed herein will continue to unravel the complex mechanisms by which TGR5 activation influences metabolic health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Binding mode of chemically activated semiquinone free radicals from quinone anticancer agents to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OL3, a novel low-absorbed TGR5 agonist with reduced side effects, lowered blood glucose via dual actions on TGR5 activation and DPP-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TC-G 1005, a TGR5 Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of TC-G 1005 , a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5).

Note on Receptor Specificity: Initial searches indicate a potential confusion in the compound-target pairing. This compound is a well-characterized agonist for TGR5, not the zinc-sensing receptor GPR39.[1][2][3][4] This document will focus on the established activity of this compound on TGR5.

Introduction to this compound and TGR5

This compound is an experimental small molecule that acts as a potent and selective agonist for TGR5. TGR5 is a G protein-coupled receptor that is activated by bile acids and plays a crucial role in regulating energy and glucose metabolism. Activation of TGR5 by an agonist like this compound stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has been shown to induce the secretion of glucagon-like peptide-1 (GLP-1) and reduce blood glucose levels, making TGR5 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound on human and mouse TGR5.

| Compound | Target | Species | Assay Type | Potency (EC50) | Reference |

| This compound | TGR5 | Human | Not Specified | 0.72 nM | |

| This compound | TGR5 | Mouse | Not Specified | 6.2 nM |

TGR5 Signaling Pathway Activated by this compound

The binding of this compound to TGR5 initiates a signal transduction cascade primarily through the Gαs pathway.

Experimental Protocols

Two common in vitro assays to determine the potency and efficacy of this compound as a TGR5 agonist are the cAMP accumulation assay and the reporter gene assay.

Protocol 1: cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP levels in response to TGR5 activation by this compound.

Experimental Workflow:

Materials:

-

HEK293 cells stably or transiently expressing human or mouse TGR5

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

This compound stock solution (in DMSO)

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

-

White, opaque 96- or 384-well microplates

Procedure:

-

Cell Seeding: Seed the TGR5-expressing HEK293 cells into the microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the PDE inhibitor in assay buffer.

-

Assay Initiation:

-

Remove the culture medium from the cells.

-

Add the PDE inhibitor solution to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Add the serially diluted this compound to the wells. Include wells with vehicle control (DMSO) for baseline measurement.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP detection assay.

-

-

Data Analysis:

-

Plot the measured signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol 2: Reporter Gene Assay

This protocol describes a reporter gene assay to measure TGR5 activation, which is coupled to the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP response element (CRE).

Experimental Workflow:

Materials:

-

HEK293 cells

-

Expression plasmid for TGR5

-

Reporter plasmid containing a CRE promoter driving luciferase or SEAP expression

-

Transfection reagent

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Reporter gene assay substrate (e.g., luciferin for luciferase, or a chemiluminescent substrate for SEAP)

-

White, opaque (for luminescence) or clear (for absorbance) 96-well microplates

Procedure:

-

Transfection and Seeding: Co-transfect HEK293 cells with the TGR5 expression plasmid and the CRE-reporter plasmid using a suitable transfection reagent. Seed the transfected cells into 96-well plates and incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control.

-

-

Incubation: Incubate the plate at 37°C for 6-8 hours to allow for reporter gene expression.

-

Detection:

-

Equilibrate the plate to room temperature.

-

Add the appropriate substrate for the reporter enzyme (luciferase or SEAP) to each well, following the manufacturer's protocol.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Plot the reporter signal against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

A Note on GPR39

For clarity, GPR39 is a distinct GPCR that is activated by zinc ions. It is involved in different signaling pathways, primarily coupling to Gαq, Gαs, and Gα12/13 proteins. While this compound is a TGR5 agonist, other compounds like TC-G 1008 (GPR39-C3) have been identified as potent agonists for GPR39. Researchers interested in GPR39 should use the appropriate agonists and assay systems for that target.

References

Application Notes and Protocols for In Vivo Study of TC-G 1005 in Mice

Topic: TC-G 1005 In Vivo Study Design for Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] It is an experimental drug utilized in research to investigate the function of the TGR5 receptor. In vivo studies in mice have demonstrated that this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) and subsequently reduces blood glucose levels. This document provides a detailed application note and protocol for an in vivo study in mice to evaluate the anti-diabetic effects of this compound. The provided study design will focus on its known mechanism as a TGR5 agonist. While the initial query included terms related to the Mas-related G protein-coupled receptor X2 (MrgX2), it is important to clarify that this compound is a TGR5 agonist and is not known to interact with MrgX2. The following protocols and study design are therefore centered on the TGR5 signaling pathway and its metabolic consequences.

Signaling Pathway of this compound (TGR5 Agonist)

The activation of TGR5 by an agonist like this compound initiates a signaling cascade that plays a crucial role in regulating glucose homeostasis and metabolism. In intestinal L-cells, this activation stimulates the secretion of GLP-1, which in turn enhances insulin secretion from pancreatic β-cells and suppresses glucagon release, leading to a reduction in blood glucose levels.

Caption: TGR5 Signaling Pathway Activated by this compound.

In Vivo Study Design: Evaluation of Anti-Diabetic Efficacy of this compound in a Mouse Model of Type 2 Diabetes

This study is designed to investigate the dose-dependent effects of orally administered this compound on glucose homeostasis in a diet-induced obese (DIO) mouse model, which mimics human type 2 diabetes.

Experimental Workflow

The overall workflow of the study is depicted in the diagram below, from animal model induction to data analysis.

Caption: Experimental Workflow for the In Vivo Study of this compound.

Experimental Groups and Dosing

The following table summarizes the experimental groups for the study. This compound is known to be orally active. Doses are selected based on previously reported effective ranges in mice.

| Group ID | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |

| 1 | Vehicle Control (0.5% CMC) | - | Oral Gavage | 10 |

| 2 | This compound | 25 | Oral Gavage | 10 |

| 3 | This compound | 50 | Oral Gavage | 10 |

| 4 | This compound | 100 | Oral Gavage | 10 |

| 5 | Positive Control (e.g., Sitagliptin) | 10 | Oral Gavage | 10 |

Endpoints and Data Collection

This table outlines the key parameters to be measured throughout the study.

| Parameter | Time Point(s) | Method |

| Body Weight | Weekly | Digital Weighing Scale |

| Food Intake | Weekly | Manual Measurement |

| Fasting Blood Glucose | Weekly | Glucometer |

| Oral Glucose Tolerance Test (OGTT) | Week 4 | Blood samples at 0, 15, 30, 60, 120 min post-glucose challenge |

| Insulin Tolerance Test (ITT) | Week 4 | Blood samples at 0, 15, 30, 60, 90 min post-insulin injection |

| Plasma GLP-1 Levels | Terminal | ELISA |

| Plasma Insulin Levels | Terminal | ELISA |

| Pancreatic Islet Histology | Terminal | H&E and Immunohistochemistry for Insulin |

| Liver Histology | Terminal | H&E and Oil Red O Staining for Lipids |

Experimental Protocols

Animal Model and Husbandry

-

Species: C57BL/6J mice (male, 6-8 weeks old)

-

Housing: Standard individually ventilated cages (5 mice/cage) with a 12-hour light/dark cycle.

-

Diet: For DIO induction, mice are fed a high-fat diet (60% kcal from fat) for 8-12 weeks. Control animals receive a standard chow diet.

-

Acclimatization: Animals are acclimatized for one week prior to the start of the study.

This compound Formulation and Administration

-

Formulation: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh daily and sonicated to ensure a uniform suspension.

-

Administration: The designated dose of this compound or vehicle is administered once daily via oral gavage at a volume of 10 mL/kg body weight.

Oral Glucose Tolerance Test (OGTT)

-

Fast mice for 6 hours (with free access to water).

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a 2 g/kg glucose solution orally.

-

Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point using a glucometer.

Insulin Tolerance Test (ITT)

-

Fast mice for 4 hours.

-

Collect a baseline blood sample (t=0).

-

Administer human insulin (0.75 U/kg) via intraperitoneal injection.

-

Collect blood samples at 15, 30, 60, and 90 minutes post-injection.

-

Measure blood glucose levels.

Terminal Procedures

-

At the end of the 4-week treatment period, fast mice for 6 hours.

-

Anesthetize mice with isoflurane.

-

Collect terminal blood via cardiac puncture into EDTA-coated tubes.

-

Centrifuge blood at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Perform cervical dislocation to euthanize the animals.

-

Dissect and collect pancreas, liver, and epididymal white adipose tissue.

-

Fix a portion of each tissue in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for biochemical analysis.

Biochemical and Histological Analysis

-

Plasma Analysis: Use commercially available ELISA kits to measure plasma concentrations of active GLP-1 and insulin according to the manufacturer's instructions.

-

Histology: Formalin-fixed, paraffin-embedded tissues will be sectioned and stained with Hematoxylin and Eosin (H&E). Liver sections will also be stained with Oil Red O to visualize lipid accumulation. Pancreatic sections will be subjected to immunohistochemistry for insulin to assess islet morphology and insulin content.

Data Presentation and Statistical Analysis

All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate software (e.g., GraphPad Prism). Comparisons between multiple groups will be made using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 will be considered statistically significant. The results will be summarized in tables and graphs for clear interpretation.

References

Application Notes and Protocols for TC-G 1005 in Diabetes Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1005 is a potent, selective, and orally active agonist of the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic homeostasis.[1][2][3][4][5] Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose regulation by enhancing insulin secretion, suppressing glucagon release, and delaying gastric emptying. These properties make this compound a valuable pharmacological tool for investigating the therapeutic potential of TGR5 agonism in diabetes and related metabolic disorders.

These application notes provide a comprehensive overview of the use of this compound in preclinical diabetes research models, including detailed protocols for in vitro and in vivo studies, and a summary of its pharmacological properties.

Mechanism of Action

This compound acts as a specific agonist for TGR5, a G protein-coupled receptor (GPCR) primarily coupled to the Gαs subunit. Upon binding of this compound, TGR5 undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). In enteroendocrine L-cells, this signaling cascade culminates in the secretion of GLP-1.

Figure 1: Simplified signaling pathway of this compound-mediated GLP-1 secretion.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line | Value | Reference |

| EC50 | Human (hTGR5) | HEK293 | 0.72 nM | |

| EC50 | Mouse (mTGR5) | HEK293 | 6.2 nM |

Table 2: In Vivo Effects of this compound in Mice

| Animal Model | Dose (p.o.) | Effect | Observation | Reference |

| ICR Mice | 25 mg/kg | GLP-1 Secretion | 31% increase in plasma active GLP-1 | |

| ICR Mice | 50 mg/kg | GLP-1 Secretion | 96% increase in plasma active GLP-1 | |

| ICR Mice | 100 mg/kg | GLP-1 Secretion | 282% increase in plasma active GLP-1 | |

| ICR Mice | 50 mg/kg | Blood Glucose | 49% reduction in blood glucose AUC (0-120 min) | |

| db/db Mice | 50 mg/kg | Blood Glucose | Significant reduction at 4, 6, 10, and 24 hours |

Experimental Protocols

In Vitro Assays

1. TGR5 Activation Assay using a Reporter Gene

This protocol is designed to quantify the agonist activity of this compound on TGR5 using a cAMP response element (CRE) driven luciferase reporter gene assay in HEK293 cells.

-

Materials:

-

HEK293 cells

-

TGR5 expression vector (human or mouse)

-

CRE-luciferase reporter vector

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Co-transfect HEK293 cells with the TGR5 expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to adhere and express the receptors for 24 hours.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Replace the culture medium with the this compound dilutions and incubate for 5.5 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Plot the luciferase activity against the log concentration of this compound to determine the EC50 value.

-

2. GLP-1 Secretion Assay in Enteroendocrine Cells

This protocol measures the ability of this compound to stimulate GLP-1 secretion from the murine enteroendocrine cell line, STC-1.

-

Materials:

-

STC-1 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DPP-4 inhibitor (to prevent GLP-1 degradation)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

GLP-1 ELISA kit

-

-

Protocol:

-

Seed STC-1 cells in a 24-well plate and grow to confluency.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with assay buffer containing a DPP-4 inhibitor for 30 minutes at 37°C.

-

Replace the buffer with fresh assay buffer containing various concentrations of this compound and the DPP-4 inhibitor.

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant and measure the concentration of active GLP-1 using a commercially available ELISA kit.

-

In Vivo Studies

1. Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the effect of this compound on glucose tolerance in a model of diet-induced obesity and insulin resistance.

Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

-

Animals: Male C57BL/6J mice.

-

Diet: High-fat diet (e.g., 60% kcal from fat) to induce obesity.

-

This compound Formulation: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Protocol:

-

Induce obesity by feeding mice a high-fat diet for 8-12 weeks.

-

Randomize the obese mice into treatment groups (vehicle control and this compound).

-

Administer this compound (e.g., 10-30 mg/kg) or vehicle daily by oral gavage for a predetermined period (e.g., 4-8 weeks).

-

For the OGTT, fast the mice for 6 hours.

-

Administer this compound or vehicle 30-60 minutes before the glucose challenge.

-

Administer a 2 g/kg body weight glucose solution via oral gavage.

-

Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.

-

Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.

-

2. Glycemic Control in db/db Mice

This protocol assesses the long-term effects of this compound on blood glucose levels in a genetic model of type 2 diabetes.

-

Animals: Male db/db mice and their lean db/+ littermates (as controls).

-

This compound Formulation: Prepare as described above.

-

Protocol:

-

Acclimatize 6-8 week old db/db and db/+ mice for one week.

-

Record baseline body weight and fasting blood glucose.

-

Randomize db/db mice into vehicle and this compound treatment groups.

-

Administer this compound (e.g., 30-50 mg/kg) or vehicle daily by oral gavage for 4-6 weeks.

-

Monitor body weight, food intake, and non-fasting blood glucose levels weekly.

-

At the end of the treatment period, perform an OGTT as described in the previous protocol.

-

For GLP-1 measurement, collect additional blood samples at 0 and 15 minutes during the OGTT into tubes containing a DPP-4 inhibitor for analysis by ELISA.

-

Troubleshooting and Considerations

-

Solubility: this compound is a hydrophobic compound. Ensure proper solubilization for in vitro assays and stable suspension for in vivo administration. Sonication may be required.

-

Oral Bioavailability: While orally active, the plasma exposure of this compound may be low. This should be considered when interpreting pharmacokinetic and pharmacodynamic data.

-

Animal Models: The choice of animal model is critical. DIO models are relevant for studying obesity-related insulin resistance, while genetic models like the db/db mouse represent a more severe diabetic phenotype.

-

Data Analysis: For in vivo studies, appropriate statistical analysis (e.g., ANOVA, t-test) should be used to compare treatment groups. The area under the curve (AUC) is a standard metric for analyzing OGTT data.

Conclusion

This compound is a valuable research tool for investigating the role of TGR5 in glucose homeostasis and the potential of TGR5 agonists as therapeutics for type 2 diabetes. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo experiments to characterize the pharmacological effects of this compound and other TGR5 agonists. Careful experimental design and data interpretation are essential for advancing our understanding of this promising therapeutic target.

References

Application Notes and Protocols for TC-G 1005 in the Study of NAFLD Progression

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including NAFLD.[1][2] Activation of TGR5 is known to regulate glucose homeostasis, lipid metabolism, and inflammatory responses.[2]

TC-G 1005 is a potent, selective, and orally active agonist of TGR5, with EC50 values of 0.72 nM and 6.2 nM for human and mouse TGR5, respectively.[3] Its ability to modulate key pathways involved in NAFLD pathogenesis makes it a valuable tool for researchers studying the progression of this disease and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the use of this compound in a diet-induced mouse model of NAFLD.

Data Presentation

The following tables present illustrative quantitative data based on typical findings in high-fat diet (HFD)-induced NAFLD mouse models. These tables are intended to provide a framework for presenting experimental results when studying the effects of this compound.

Table 1: Effect of this compound on Key Metabolic and Liver Parameters

| Parameter | Control (Chow Diet) | Vehicle (High-Fat Diet) | This compound (50 mg/kg, p.o.) (High-Fat Diet) |

| Body Weight (g) | 25 ± 2 | 45 ± 3 | 40 ± 2.5 |

| Liver Weight (g) | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |

| Liver/Body Weight Ratio (%) | 4.0 ± 0.2 | 5.6 ± 0.4 | 4.5 ± 0.3 |

| Serum ALT (U/L) | 30 ± 5 | 150 ± 20 | 80 ± 15 |

| Serum AST (U/L) | 50 ± 8 | 200 ± 25 | 110 ± 18 |

| Liver Triglycerides (mg/g) | 20 ± 3 | 150 ± 15 | 85 ± 10 |

Table 2: Histological Scoring of Liver Sections

| Histological Feature | Control (Chow Diet) | Vehicle (High-Fat Diet) | This compound (50 mg/kg, p.o.) (High-Fat Diet) |

| Steatosis (0-3) | 0 | 3 | 1 |

| Lobular Inflammation (0-3) | 0 | 2 | 1 |

| Hepatocyte Ballooning (0-2) | 0 | 2 | 1 |

| NAFLD Activity Score (NAS) | 0 | 7 | 3 |

Table 3: Gene Expression Analysis of Key Markers in Liver Tissue (Fold Change vs. Control)

| Gene | Vehicle (High-Fat Diet) | This compound (50 mg/kg, p.o.) (High-Fat Diet) |

| Tnf-α (Inflammation) | 5.0 | 2.5 |

| Il-6 (Inflammation) | 4.5 | 2.0 |

| Mcp-1 (Inflammation) | 6.0 | 3.0 |

| Col1a1 (Fibrosis) | 3.0 | 1.5 |

| α-Sma (Fibrosis) | 4.0 | 2.0 |

Experimental Protocols

Protocol 1: High-Fat Diet-Induced NAFLD Mouse Model and this compound Treatment

This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with this compound.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

Standard chow diet

-

High-fat diet (HFD) (e.g., 60% kcal from fat)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

-

Oral gavage needles

Procedure:

-

Acclimatize mice for one week with free access to standard chow diet and water.

-

Divide mice into three groups:

-

Control group: Fed standard chow diet.

-

Vehicle group: Fed HFD.

-

This compound group: Fed HFD.

-

-

Induce NAFLD by feeding the Vehicle and this compound groups the HFD for 12-16 weeks. The Control group continues on the standard chow diet.

-